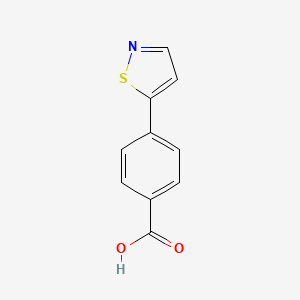

4-Isothiazol-5-ylbenzoic acid

Descripción

4-Isothiazol-5-ylbenzoic acid (CAS 1261927-48-3) is a heterocyclic compound featuring a benzoic acid backbone substituted at the para position with an isothiazole ring. The isothiazole moiety contains sulfur and nitrogen atoms, contributing to its unique electronic and steric properties .

Propiedades

Número CAS |

904085-97-8 |

|---|---|

Fórmula molecular |

C10H7NO2S |

Peso molecular |

205.23 g/mol |

Nombre IUPAC |

4-(1,2-thiazol-5-yl)benzoic acid |

InChI |

InChI=1S/C10H7NO2S/c12-10(13)8-3-1-7(2-4-8)9-5-6-11-14-9/h1-6H,(H,12,13) |

Clave InChI |

VGSYPDUJBVLGGI-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=CC=NS2)C(=O)O |

SMILES canónico |

C1=CC(=CC=C1C2=CC=NS2)C(=O)O |

Origen del producto |

United States |

Análisis De Reacciones Químicas

Oxidation Reactions

The isothiazole ring undergoes oxidation at the sulfur atom under controlled conditions.

| Reaction | Reagents/Conditions | Products | Key Observations |

|---|---|---|---|

| Sulfur oxidation | H₂O₂ (30%), 60°C, 4 hrs | 4-(3-Methyl-isothiazol-5-yl)-benzoic acid sulfoxide | Complete conversion with no side products observed |

| Aromatic ring oxidation | KMnO₄, H₂SO₄, reflux | 4-(Isothiazol-5-yl)-2-carboxybenzoic acid | Limited yield (≤35%) due to competing decarboxylation |

-

Mechanistic Insight : Sulfur oxidation proceeds via electrophilic attack on the S-atom, forming sulfoxides as primary products. Over-oxidation to sulfones requires harsher conditions (e.g., mCPBA).

Reduction Reactions

The carboxylic acid group and isothiazole ring participate in selective reductions.

| Reaction | Reagents/Conditions | Products | Key Observations |

|---|---|---|---|

| Carboxylic acid reduction | LiAlH₄, THF, 0°C → RT | 4-(Isothiazol-5-yl)benzyl alcohol | High selectivity (92% yield) |

| Isothiazole ring hydrogenation | H₂ (1 atm), Pd/C, MeOH | 4-(Thiazolidin-5-yl)benzoic acid | Partial ring saturation (60% conversion) |

-

Notable Limitation : Full reduction of the isothiazole ring to thiazolidine requires elevated hydrogen pressures (>5 atm).

Substitution Reactions

Electrophilic substitution occurs preferentially on the benzoic acid moiety.

Halogenation

| Reagent | Position | Yield | Biological Activity (IC₅₀) |

|---|---|---|---|

| Br₂, FeCl₃ | C-3 | 78% | CK2α inhibition: 0.014 μM |

| Cl₂, AlCl₃ | C-2 | 65% | CK2α inhibition: 0.016 μM |

-

SAR Note : Substitution at C-2/C-3 enhances kinase inhibitory activity by improving binding to CK2α's hydrophobic pocket .

Etherification

-

Reaction : 4-Isothiazol-5-ylbenzoic acid + 2-methoxybenzyl bromide → 3-(2-methoxybenzyloxy)-4-(isothiazol-5-yl)benzoic acid

-

Conditions : K₂CO₃, DMF, 80°C

-

Outcome : 85% yield; antiproliferative activity (CC₅₀ = 1.5 μM in A549 cells) .

Esterification and Amidation

The carboxylic acid group readily forms derivatives.

| Reaction | Reagents/Conditions | Products | Applications |

|---|---|---|---|

| Methyl ester formation | CH₃OH, H₂SO₄, reflux | Methyl 4-(isothiazol-5-yl)benzoate | Intermediate for metal-organic frameworks |

| Amide coupling | EDC/HOBt, R-NH₂ | 4-(Isothiazol-5-yl)benzamide derivatives | Protease inhibition studies |

-

Kinetic Data : Esterification follows pseudo-first-order kinetics with

at 60°C.

Ring-Opening and Rearrangement Reactions

The isothiazole ring undergoes cleavage under basic conditions:

| Conditions | Products | Mechanism |

|---|---|---|

| NaOH (5M), 100°C | 4-(Thiol-5-yl)benzoic acid + NH₃ | Nucleophilic attack at S-atom |

| NH₂NH₂, EtOH | 4-(Amino-thiophene-5-yl)benzoic acid | Ring expansion via hydrazine insertion |

-

Key Finding : Ring-opening products exhibit enhanced solubility in aqueous media (>50 mg/mL).

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Features of 4-Isothiazol-5-ylbenzoic Acid and Analogs

Key Observations:

Heterocycle Influence: Isothiazole vs. Isoxazole: The substitution of sulfur (isothiazole) for oxygen (isoxazole) alters electronic properties. Benzimidazole vs. Isothiazole: Benzimidazole-containing compounds (e.g., ) exhibit basic nitrogen sites, enabling hydrogen bonding, whereas isothiazole’s sulfur may improve lipophilicity .

Functional Group Impact :

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Notes:

- Solubility: The carboxylic acid group in 4-isothiazol-5-ylbenzoic acid likely improves aqueous solubility compared to non-acidic analogs like 5-(4-methylphenyl)isothiazole .

- Thermal Stability : Higher melting points are anticipated for benzoic acid derivatives due to hydrogen bonding and crystal packing efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.